

Application Notes and Protocols for (R)-Thionisoxetine Hydrochloride

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Compound of Interest

Compound Name: (R)-Thionisoxetine hydrochloride

Cat. No.: B1662573

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and protocols for the use of high-purity **(R)-Thionisoxetine hydrochloride** in research and development.

(R)-Thionisoxetine hydrochloride is a potent and highly selective norepinephrine reuptake inhibitor (NRI). It is the (R)-enantiomer of thionisoxetine and demonstrates significantly greater potency than its (S)-enantiomer.^[1] This compound serves as a valuable tool for investigating the role of the norepinephrine transporter (NET) in various physiological and pathological processes. Its high affinity and selectivity make it a suitable candidate for studies related to depression, urinary incontinence, and other conditions where norepinephrine signaling is implicated.^{[1][2][3][4]}

Commercial Suppliers of High-Purity (R)-Thionisoxetine Hydrochloride

High-purity **(R)-Thionisoxetine hydrochloride** is available from various chemical suppliers specializing in research chemicals and reference standards. Researchers should always verify the purity and identity of the compound via the supplier's certificate of analysis.

Supplier	Product Name(s)	Notes
MedChemExpress	(R)-Thionisoxetine hydrochloride; (R)-Thionisoxetine (LY-368975)	Provides the compound for research purposes.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₇ H ₂₂ ClNOS	[5]
Molecular Weight	323.88 g/mol	[5]
IUPAC Name	(R)-N-methyl-3-(2-(methylthio)phenoxy)-3-phenylpropan-1-amine hydrochloride	[5]
Synonyms	LY368975	[5]

Pharmacological Data

(R)-Thionisoxetine is a potent inhibitor of the norepinephrine transporter. The following table summarizes its in vitro and in vivo activity.

Parameter	Species	Assay/Tissue	Value	Reference
Ki	Rat	[³ H]-nisoxetine binding to NET	0.20 nM	[1]
IC ₅₀ (NE uptake)	Rat	Hypothalamic synaptosomes	~70-fold more potent than for 5-HT uptake	[1]
ED ₅₀ (in vivo)	Rat	Prevention of 6-hydroxydopamine-induced hypothalamic NE depletion	0.21 mg/kg	[1][3]
ED ₅₀ (in vivo)	Rat	Prevention of metaraminol-induced heart NE depletion	3.4 mg/kg	[1]
ED ₅₀ (in vivo)	Rat	Prevention of metaraminol-induced urethral NE depletion	1.2 mg/kg	[1]

Experimental Protocols

Protocol 1: In Vitro Norepinephrine Uptake Inhibition Assay

This protocol describes a method to determine the inhibitory activity of **(R)-Thionisoxetine hydrochloride** on norepinephrine uptake in rat hypothalamic synaptosomes.

Materials:

- **(R)-Thionisoxetine hydrochloride**
- [³H]-Norepinephrine

- Rat hypothalami
- Sucrose solution (0.32 M)
- Krebs-bicarbonate buffer
- Scintillation fluid
- Glass fiber filters
- Homogenizer
- Centrifuge
- Liquid scintillation counter

Procedure:

- Synaptosome Preparation:
 - Homogenize fresh rat hypothalami in ice-cold 0.32 M sucrose solution.
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
 - Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
 - Resuspend the resulting pellet (synaptosomes) in Krebs-bicarbonate buffer.
- Uptake Assay:
 - Pre-incubate synaptosomal aliquots with varying concentrations of **(R)-Thionisoxetine hydrochloride** or vehicle for 15 minutes at 37°C.
 - Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine.
 - Incubate for 5 minutes at 37°C.
 - Terminate the uptake by rapid filtration through glass fiber filters.

- Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
- Quantification:
 - Place the filters in scintillation vials with scintillation fluid.
 - Measure the radioactivity using a liquid scintillation counter.
 - Calculate the specific uptake by subtracting non-specific uptake (determined in the presence of a high concentration of a standard NET inhibitor like desipramine).
 - Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of **(R)-Thionisoxetine hydrochloride**, adapted from methods for similar compounds like fluoxetine and atomoxetine.
[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Instrumentation:

- HPLC system with UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[\[9\]](#)

Mobile Phase:

- A mixture of acetonitrile and a buffer (e.g., 0.1% orthophosphoric acid in water) in an isocratic or gradient elution. A common starting ratio could be 82:18 (v/v) acetonitrile to buffer.[\[9\]](#)

Procedure:

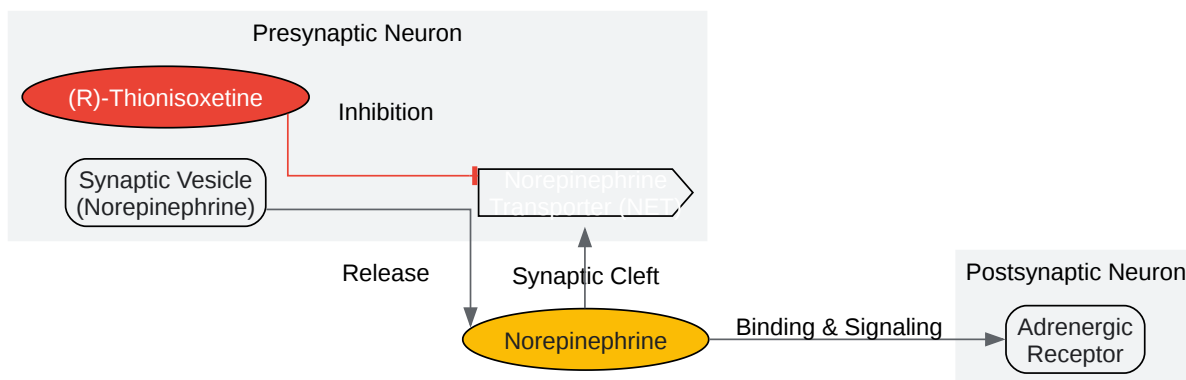
- Standard and Sample Preparation:

- Prepare a stock solution of **(R)-Thionisoxetine hydrochloride** reference standard in the mobile phase (e.g., 100 µg/mL).[9]
- Prepare the sample solution of **(R)-Thionisoxetine hydrochloride** at a similar concentration.
- Filter both solutions through a 0.2 µm membrane filter before injection.[9]
- Chromatographic Conditions:
 - Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
 - Mobile Phase: Acetonitrile: 0.1% Orthophosphoric Acid (82:18 v/v)[9]
 - Flow Rate: 0.6 mL/min[9]
 - Injection Volume: 20 µL[9]
 - Detection Wavelength: 271 nm[9]
 - Column Temperature: Ambient
- Analysis:
 - Inject the standard and sample solutions into the HPLC system.
 - Record the chromatograms and determine the retention time for the main peak.
 - Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Visualizations

Signaling Pathway

The primary mechanism of action of (R)-Thionisoxetine is the inhibition of the norepinephrine transporter (NET), which is located on the presynaptic neuron. This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.

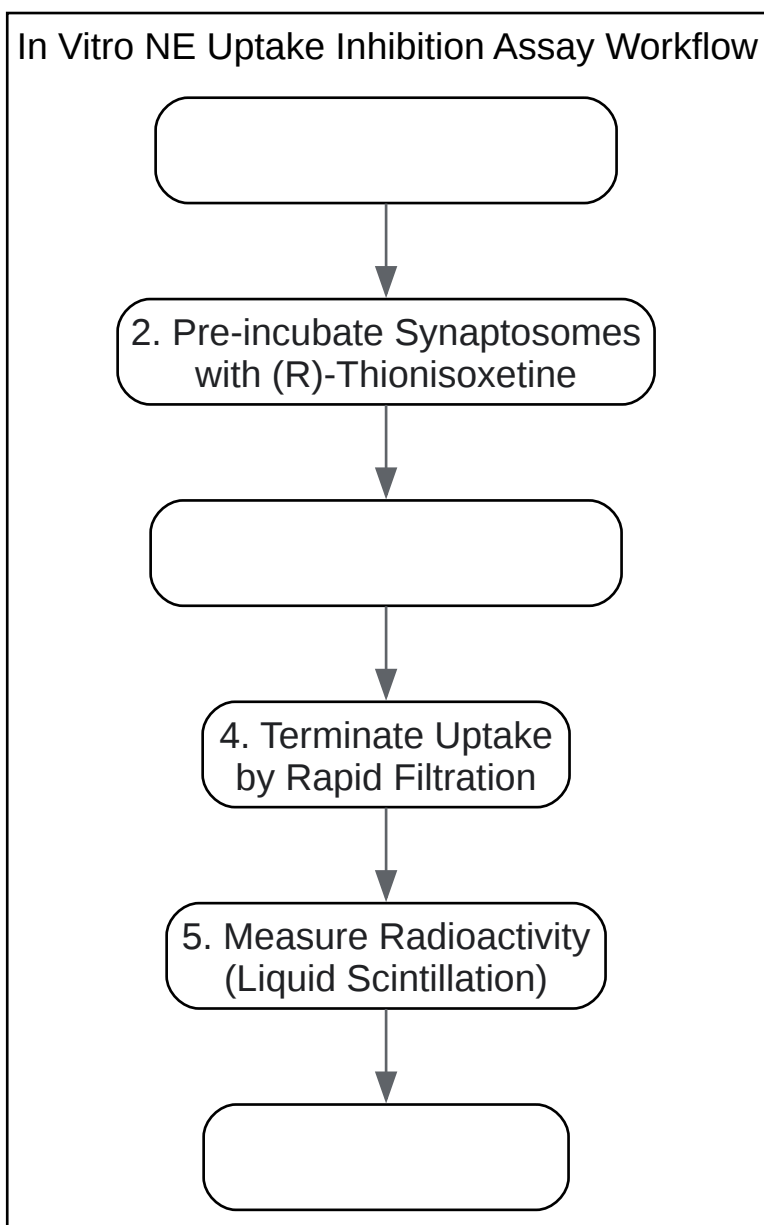


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Caption: Mechanism of (R)-Thionisoxetine action.

Experimental Workflow

The following diagram illustrates the workflow for the in vitro norepinephrine uptake inhibition assay.



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Caption: Workflow for NE uptake inhibition assay.

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